Selectivity Index: Antitrypanosomal Agent 5 vs. Other Preclinical Leads
Antitrypanosomal agent 5 demonstrates an unparalleled selectivity index (SI) when compared to other advanced antitrypanosomal leads. Its SI, calculated from the ratio of its IC50 against human HEK293 cells to its IC50 against *T. brucei*, is >483,000 [1]. This is several orders of magnitude higher than the SI reported for other potent phenotypic leads like NPD-2975, which shows an SI of >1,400 based on its *T. brucei* IC50 of 70 nM and a >100 µM IC50 against MRC-5 cells [2].
| Evidence Dimension | Selectivity Index (Host Cell IC50 / Parasite IC50) |
|---|---|
| Target Compound Data | >483,000 |
| Comparator Or Baseline | NPD-2975 (Lead Pyrazolopyrimidinone): >1,400 |
| Quantified Difference | >345-fold higher selectivity |
| Conditions | *In vitro* growth inhibition assays: *T. b. brucei* bloodstream form and human HEK293 cells (Agent 5); *T. b. brucei* and human MRC-5 lung fibroblasts (NPD-2975). |
Why This Matters
Extreme selectivity is critical for minimizing off-target toxicity in host cells, a key parameter for advancing a compound from a screening hit to a viable drug development candidate.
- [1] Antitrypanosomal agent 5 Product Page. MedChemExpress. Cat. No. HY-146071. View Source
- [2] Singh K, et al. Discovery of 5-Phenylpyrazolopyrimidinone Analogs as Potent Antitrypanosomal Agents with In Vivo Efficacy. J Med Chem. 2023 Jul 20;66(15):10252-10264. View Source
